Technical Guide: (-)-Corey Lactone Aldehyde P-Phenyl Benzoate (CAS 38754-71-1)
Technical Guide: (-)-Corey Lactone Aldehyde P-Phenyl Benzoate (CAS 38754-71-1)
[1]
Executive Summary: The Prostaglandin Gatekeeper
(-)-Corey lactone aldehyde p-phenyl benzoate (CAS 38754-71-1) is the pivotal "switch" intermediate in the stereocontrolled total synthesis of prostaglandins (PGs). Sitting at the convergence of the Corey retro-synthetic analysis, this aldehyde allows for the divergent synthesis of blockbuster ocular therapeutics, including Latanoprost , Bimatoprost , and Travoprost .
Its structural uniqueness lies in the rigid bicyclic lactone core, which locks the stereochemistry of three contiguous chiral centers (C6, C7, C8 in PG numbering). The p-phenylbenzoate (PPB) protecting group is not merely a shield for the C11-hydroxyl; its bulk and crystallinity are critical for enantiomeric purification and inducing stereochemical control during subsequent Horner-Wadsworth-Emmons (HWE) olefinations.
Chemical Profile
| Property | Specification |
| CAS Number | 38754-71-1 |
| IUPAC Name | (3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate |
| Formula | C₂₁H₁₈O₅ |
| Molecular Weight | 350.37 g/mol |
| Appearance | White to off-white crystalline solid (or viscous oil if crude) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Sensitive to oxidation (to acid) and epimerization at C-12.[1][2][3][4] Store at -20°C under Argon. |
Synthetic Utility & Mechanism[2][7][8][9][10][11]
The synthesis of prostaglandins via the Corey route relies on the sequential attachment of the
The "Corey Switch" Mechanism
The aldehyde functionality at C-12 is highly reactive. The standard workflow involves:
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Oxidation: Generation of the aldehyde from its alcohol precursor ((-)-Corey Lactone Alcohol, CAS 31752-99-5).[5]
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Olefination: Immediate reaction with a phosphonate anion (HWE reaction) to install the
-side chain. -
Stereoselection: The bicyclic ring system forces the incoming nucleophile to approach from the less hindered face, ensuring trans-geometry of the resulting C13-C14 double bond.
Figure 1: The central role of CAS 38754-71-1 in the transition from scaffold construction to side-chain functionalization.
Experimental Protocols
A. Synthesis of (-)-Corey Lactone Aldehyde (Oxidation)
Context: The aldehyde is unstable and prone to racemization. It is best generated in situ or used immediately.
Method: Dess-Martin Periodinane (DMP) Oxidation Why DMP? Unlike Swern oxidation, DMP avoids the use of cryogenic temperatures (-78°C) and generates no noxious sulfur byproducts, making it scalable for GMP environments.
Reagents:
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(-)-Corey Lactone Alcohol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
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Dichloromethane (DCM) (anhydrous)
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Sodium Bicarbonate (sat.[3] aq.)
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Sodium Thiosulfate (sat. aq.)
Protocol:
-
Preparation: Dissolve (-)-Corey Lactone Alcohol (e.g., 10 g) in anhydrous DCM (100 mL) under a nitrogen atmosphere. Cool the solution to 0–5°C.
-
Addition: Add Dess-Martin Periodinane (14.5 g) portion-wise over 20 minutes. Critical: Maintain internal temperature below 10°C to prevent thermal decomposition of the reagent.
-
Reaction: Stir at 0–10°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the aldehyde (Rf ~0.5).
-
Quench: Pour the reaction mixture into a vigorously stirred biphasic solution of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio, 200 mL).
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Work-up: Stir until the organic layer is clear (approx. 15 mins). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
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Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.
-
Caution: Do not heat. The aldehyde is thermally labile.
-
-
Result: A viscous oil or semi-solid foam. Yield >95%. Used directly in the next step.
B. Downstream Application: Synthesis of Latanoprost Enone
Context: This step installs the phenyl-substituted lower chain specific to Latanoprost.
Reagents:
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 eq)[4]
-
Lithium Chloride (LiCl) (1.2 eq)
-
Triethylamine (TEA) or DBU (1.2 eq)
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THF (anhydrous)
Protocol (Masamune-Roush Conditions):
-
Activation: Suspend LiCl in dry THF. Add the phosphonate and stir for 30 mins to form the chelated lithio-phosphonate species.
-
Base Addition: Add DBU or TEA at 0°C. The solution typically turns yellow/orange, indicating ylide formation.
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Coupling: Add a solution of (-)-Corey Lactone Aldehyde (from Step A) in THF dropwise at 0°C.
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Reaction: Warm to room temperature and stir for 2–4 hours.
-
Validation: HPLC should show conversion to the enone (trans-isomer).
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Significance: The use of LiCl/Amine (mild conditions) prevents the epimerization of the labile aldehyde stereocenter, a common failure mode when using strong bases like NaH.
Strategic Pathway Analysis
The choice of the p-phenylbenzoate (PPB) group over a standard benzoate or acetate is deliberate in process chemistry.
-
UV Detection: The biphenyl chromophore has high molar absorptivity, allowing for sensitive HPLC monitoring of reactions that would otherwise be difficult to visualize with non-chromophoric PG backbones.
-
Crystallinity: PPB derivatives are highly crystalline. This allows for intermediate purification via recrystallization rather than expensive silica gel chromatography, a major advantage in industrial scaling.
Figure 2: Divergent synthesis of major ocular therapeutics starting from CAS 38754-71-1.
References
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Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. Establishes the foundational "Corey Lactone" strategy.
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Zanoni, G., et al. "A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost."[9][6] Journal of Molecular Catalysis B: Enzymatic, 2014. Details the enzymatic shortcuts and the role of benzoate intermediates.
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Umekubo, N., et al. "Pot and time economies in the total synthesis of Corey lactone." Chemical Science, 2020. Describes modern one-pot optimization for generating the Corey scaffold.
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Resul, B., et al. "Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents." Journal of Medicinal Chemistry, 1993. The seminal paper on the structure-activity relationship of Latanoprost derivatives derived from this aldehyde.
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Sigma-Aldrich. "(-)-Corey lactone, 4-phenylbenzoate alcohol Product Sheet." Provides physical property data for the precursor.
Sources
- 1. Corey lactone 4-phenylbenzoate - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. US6689901B2 - Process and intermediates to prepare latanoprost - Google Patents [patents.google.com]
- 4. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
